N-(2H-1,3-benzodioxol-5-yl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide

PAI-1 inhibition thrombosis oxalamide SAR

N-(2H-1,3-benzodioxol-5-yl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide (CAS 941939‑06‑6, molecular formula C₁₆H₁₁F₃N₂O₄) is a customizable oxalamide (ethanediamide) derivative that uniquely pairs a 1,3‑benzodioxole (methylenedioxyphenyl) moiety on one amide nitrogen with a 4‑(trifluoromethyl)phenyl group on the other. This specific hybrid structure places it within the well‑established class of small‑molecule oxalamide kinase inhibitors and enzyme modulators, but its distinctive combination of an electron‑rich benzodioxole and an electron‑withdrawing trifluoromethylphenyl group differentiates it from the more common simple aryl‑oxalamides.

Molecular Formula C16H11F3N2O4
Molecular Weight 352.269
CAS No. 941939-06-6
Cat. No. B2623923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide
CAS941939-06-6
Molecular FormulaC16H11F3N2O4
Molecular Weight352.269
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N2O4/c17-16(18,19)9-1-3-10(4-2-9)20-14(22)15(23)21-11-5-6-12-13(7-11)25-8-24-12/h1-7H,8H2,(H,20,22)(H,21,23)
InChIKeyXDILUMZROQKOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: N-(2H-1,3-benzodioxol-5-yl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide (CAS 941939‑06‑6) – A Dual-Pharmacophore Oxalamide for Specialized Screening


N-(2H-1,3-benzodioxol-5-yl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide (CAS 941939‑06‑6, molecular formula C₁₆H₁₁F₃N₂O₄) is a customizable oxalamide (ethanediamide) derivative that uniquely pairs a 1,3‑benzodioxole (methylenedioxyphenyl) moiety on one amide nitrogen with a 4‑(trifluoromethyl)phenyl group on the other [1]. This specific hybrid structure places it within the well‑established class of small‑molecule oxalamide kinase inhibitors and enzyme modulators, but its distinctive combination of an electron‑rich benzodioxole and an electron‑withdrawing trifluoromethylphenyl group differentiates it from the more common simple aryl‑oxalamides [2].

Why Generic Oxalamide Substitution Fails: Evidence of Target Sensitivity to the Benzodioxole/Trifluoromethyl Combination


Simple oxalamide analogues or regioisomers cannot be assumed equipotent. In a comprehensive structure–activity relationship (SAR) study on PAI‑1 inhibition, the basal oxalamide scaffold showed an IC₅₀ of 96 µM, but the introduction of a trifluoromethyl substituent on the phenyl ring improved potency to as low as 4.5 µM – a greater than 20‑fold enhancement [1]. Conversely, the benzodioxole moiety is a privileged scaffold in kinase inhibitor design, contributing to target‑binding affinity and selectivity when appropriately positioned [2]. The unique combination of both pharmacophores in CAS 941939‑06‑6 therefore creates a structurally non‑fungible tool compound whose biological activity cannot be extrapolated from mono‑substituted or differently decorated oxalamides.

Quantitative Procurement Evidence: How CAS 941939‑06‑6 Differentiates from Closest Oxalamide Analogues


Trifluoromethyl-Substituted vs. Unsubstituted Oxalamide PAI‑1 Inhibitory Potency

The target compound includes a 4-(trifluoromethyl)phenyl group. In published oxalamide SAR, replacing a non‑fluorinated phenyl with a trifluoromethylphenyl analog reduced the PAI‑1 IC₅₀ from 96 µM to as low as 4.5 µM [1]. This direct within‑class comparison demonstrates that the trifluoromethyl substituent is a key driver of enhanced potency, and any procurement of an oxalamide lacking this group would likely result in a substantial loss of biological activity.

PAI-1 inhibition thrombosis oxalamide SAR

Benzodioxole vs. Non‑Benzodioxole Oxalamide Kinase Inhibitor Scaffold Value

The 1,3‑benzodioxole moiety is recognized as a privileged fragment in kinase inhibitor design. Compounds such as MP-470 (N-(2H-1,3-benzodioxol-5-ylmethyl)-4-{8-oxa...}) inhibit c-Met phosphorylation in cells at 10 µM and sensitize cancer cells to radiation [1]. In contrast, closely related oxalamides lacking the benzodioxole group, such as BMS-777607, rely on different heterocyclic motifs to achieve c-Met activity (IC₅₀ = 3.9 nM) [2]. The presence of the benzodioxole in the target compound offers a distinct chemotype that may confer different selectivity profiles and scaffold‑hopping opportunities compared to non‑benzodioxole kinase inhibitors.

c-Met kinase benzodioxole privileged scaffold

Trifluoromethyl‑Dependent STING Pathway Modulation in Oxalamide Chemical Space

In an independent patent disclosure, the trifluoromethyl‑bearing oxalamide derivative N1-methyl-N2-(5-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-indol-3-yl)oxalamide exhibited an EC₅₀ of 600 nM in a STING functional assay [1]. The presence of the 4‑(trifluoromethyl)phenyl tail was structurally essential for activity within this chemotype, corroborating the general property of the trifluoromethyl group to enhance target engagement and cellular potency across diverse oxalamide targets.

STING agonist immuno-oncology trifluoromethyl SAR

Physicochemical Differentiation: Hydrogen‑Bond Donor Profile and Solubility Potential

The target compound carries two hydrogen‑bond donor (HBD) amide NH groups, placing it in a favorable drug‑likeness space (Rule of Five HBD ≤ 5). In contrast, the commonly referenced oxalamide kinase inhibitor BMS‑777607 possesses four HBD groups, which can negatively impact membrane permeability and oral bioavailability [1]. The reduced HBD count of CAS 941939‑06‑6 suggests improved passive permeability relative to more hydrogen‑bond‑rich oxalamide competitors.

drug-likeness hydrogen bonding solubility

Optimal Procurement Scenarios for N-(2H-1,3-benzodioxol-5-yl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide


PAI‑1 Lead Optimization Programs Requiring Trifluoromethyl‑Driven Potency

When the structural starting point is a micromolar PAI‑1 inhibitor (e.g., oxalamide derivative 4 with IC₅₀ = 96 µM), the target compound’s 4‑(trifluoromethyl)phenyl substitution can deliver a predicted >20‑fold potency boost based on established SAR [1]. This makes CAS 941939‑06‑6 an ideal advanced intermediate for teams seeking to rapidly improve PAI‑1 inhibitory activity without redesigning the core scaffold.

Kinase Selectivity Profiling Using a Benzodioxole‑Containing Chemotype

Given the benzodioxole moiety’s demonstrated contribution to c‑Met kinase inhibition (cellular activity at 10 µM for MP‑470), this compound serves as a unique benzodioxole‑bearing oxalamide probe for differential kinase selectivity screens [2]. Its structural divergence from non‑benzodioxole inhibitors like BMS‑777607 enables scaffold‑hopping campaigns to identify isoform‑specific kinase inhibitors.

Immuno‑Oncology Screening Where Trifluoromethyl Enhances STING or Innate Immune Activation

The presence of a 4‑(trifluoromethyl)phenyl group in a structurally related oxalamide has been shown to drive sub‑micromolar STING activity (EC₅₀ = 600 nM) [3]. Laboratories focused on innate immune pathway modulators can procure this compound as a pharmacophoric equivalent to explore trifluoromethyl‑dependent STING agonism or other immune‑oncology targets.

Permeability‑Optimized Probe Synthesis for Cellular Assays

With only two hydrogen‑bond donor groups, CAS 941939‑06‑6 is predicted to exhibit superior passive membrane permeability compared to more polar oxalamide inhibitors such as BMS‑777607 (4 HBD) [4]. This property makes it a preferred starting point for medicinal chemists designing cell‑active probes where membrane permeation is a known bottleneck.

Quote Request

Request a Quote for N-(2H-1,3-benzodioxol-5-yl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.